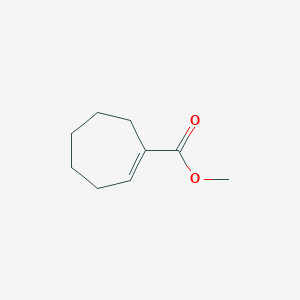![molecular formula C12H9NO6 B1269843 5-[(4-Nitrophenoxy)methyl]-2-furoic acid CAS No. 438219-25-1](/img/structure/B1269843.png)
5-[(4-Nitrophenoxy)methyl]-2-furoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related furan derivatives involves nucleophilic substitution reactions, where a nitro group in a precursor compound is displaced by phenoxy groups. For example, Tanaka et al. (1981) demonstrated the preparation of methyl 5-phenoxy-2-furancarboxylates from methyl 5-nitro-2-furan-carboxylate using phenoxides, highlighting a common approach to modifying furan compounds which could be applicable to synthesizing 5-[(4-Nitrophenoxy)methyl]-2-furoic acid (Tanaka, Usui, & Shimadzu, 1981).
Molecular Structure Analysis
Structural analyses of furan derivatives are often conducted using X-ray crystallography or spectroscopic methods. For instance, Shengming Ma et al. (2004) synthesized 4-halo-5-hydroxyfuran-2(5H)-ones and confirmed their structure through X-ray single-crystal diffraction, providing insight into the molecular geometry and electronic structure of furan derivatives (Ma, Wu, & Shi, 2004).
Chemical Reactions and Properties
Furan derivatives undergo various chemical reactions, including halolactonization and hydroxylation, as shown in the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones. The presence of nitro and phenoxy groups in 5-[(4-Nitrophenoxy)methyl]-2-furoic acid would influence its reactivity, potentially allowing for unique chemical transformations (Ma, Wu, & Shi, 2004).
Physical Properties Analysis
The physical properties of furan derivatives, such as solubility, melting point, and stability, are crucial for their application in chemical synthesis. Although specific data on 5-[(4-Nitrophenoxy)methyl]-2-furoic acid is not provided, studies on similar compounds offer valuable insights. For example, the solubility and stability of nitrofuran derivatives in water have been explored, indicating that modifications to the furan ring can significantly alter these properties (Abdollahi & Baeeri, 2014).
Applications De Recherche Scientifique
1. Chemical Transformations and Reactions
Studies have explored various transformations and reactions involving derivatives of 2-substituted 5-nitrofurans, like 5-[(4-Nitrophenoxy)methyl]-2-furoic acid. One research found that under the action of bases, these compounds can undergo ring opening, leading to the formation of different chemical structures such as acetylene thiolates and bis(furyl)dithiafulvenes (Maadadi et al., 2017).
2. Anodic Oxidation in Protic Solvents
Anodic oxidation of derivatives like 5-alkyl-2-furoic acids, which are structurally related to 5-[(4-Nitrophenoxy)methyl]-2-furoic acid, has been studied, revealing the formation of products like 1-butenolides and γ-keto esters (Torii et al., 1971).
3. Cycloaddition Reactions
Research on 5-amino-2-furancarboxylic acid methyl ester, closely related to 5-[(4-Nitrophenoxy)methyl]-2-furoic acid, shows that it undergoes Diels-Alder cycloaddition with various dienophiles. This leads to polysubstituted anilines, useful in synthetic organic chemistry (Padwa et al., 1997).
4. Antibacterial Effects and Genotoxic Potency
Studies have examined the antibacterial effects and genotoxic potency of nitrofuran drugs, including 5-nitro-2-furoic acid, a derivative of 5-[(4-Nitrophenoxy)methyl]-2-furoic acid. This research provides insights into the potential human use of these compounds (Abdollahi & Baeeri, 2014).
5. Potential in Antimycobacterial Therapies
The synthesis and evaluation of 5-nitro-2-furoic acid hydrazones, including compounds structurally related to 5-[(4-Nitrophenoxy)methyl]-2-furoic acid, have shown promising in vitro activities against mycobacterial species. This opens up potential therapeutic applications in antimycobacterial treatments (Sriram et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
5-[(4-nitrophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c14-12(15)11-6-5-10(19-11)7-18-9-3-1-8(2-4-9)13(16)17/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTFAJGZQGYZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230828 | |
| Record name | 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671055 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(4-Nitrophenoxy)methyl]-2-furoic acid | |
CAS RN |
438219-25-1 | |
| Record name | 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438219-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Nitrophenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



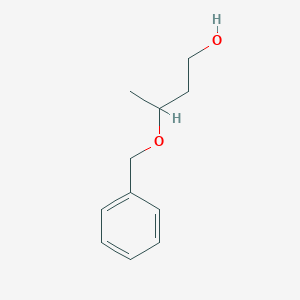

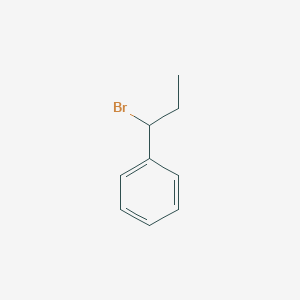
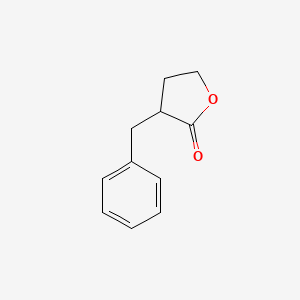


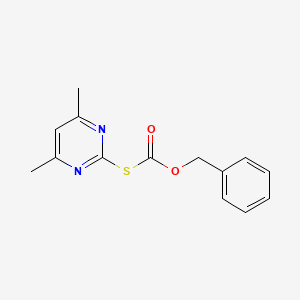
![Acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]-](/img/structure/B1269778.png)
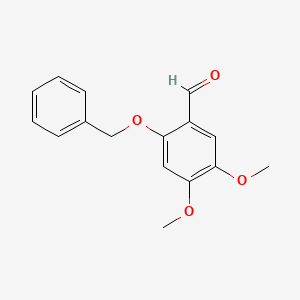

![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1269784.png)
